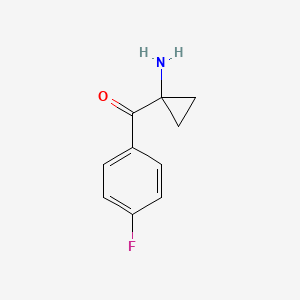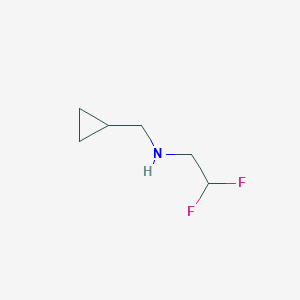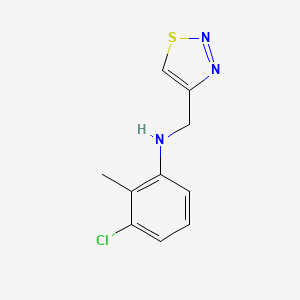
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3-chloro-2-methylaniline with 1,2,3-thiadiazole derivatives. One common method includes the use of hydrazonoyl halides and potassium thiocyanate, which react to form the thiadiazole ring . Industrial production methods often involve the use of pressure reactors and catalysts such as Raney nickel to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use hydrogen gas in the presence of catalysts like palladium on carbon.
Scientific Research Applications
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a broad spectrum of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s ability to cross cellular membranes makes it useful in studying cellular processes and drug delivery mechanisms.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets such as Hsp90. By inhibiting Hsp90, the compound leads to the degradation of several oncoproteins, thereby exerting its anticancer effects . The thiadiazole ring’s mesoionic character allows it to interact strongly with biological targets, enhancing its efficacy.
Comparison with Similar Compounds
3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
1,2,4-Thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer activities.
1,2,5-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H10ClN3S |
|---|---|
Molecular Weight |
239.73 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
VXJNPHFAIZIUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine](/img/structure/B13269648.png)
![7-Isopropyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13269660.png)
![1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
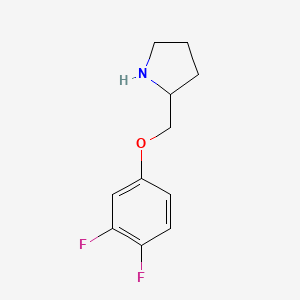
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
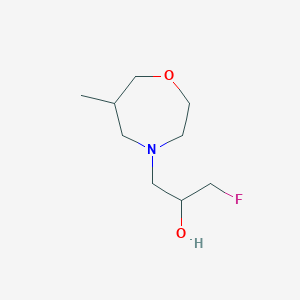
![1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde](/img/structure/B13269697.png)
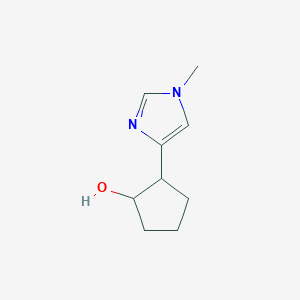
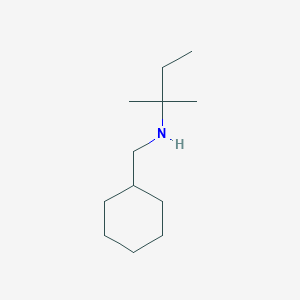
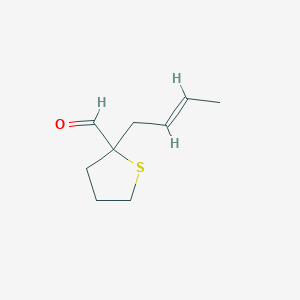
![4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13269721.png)
